molecular formula C14H22N2 B1468685 1-(1-Phenylpropan-2-yl)piperidin-3-amine CAS No. 1341732-58-8

1-(1-Phenylpropan-2-yl)piperidin-3-amine

カタログ番号: B1468685
CAS番号: 1341732-58-8
分子量: 218.34 g/mol
InChIキー: CEVQEUCFYMODHT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-Phenylpropan-2-yl)piperidin-3-amine (CID: 63010891) is an organic compound with the molecular formula C14H22N2 . This molecule features a piperidine ring, a fundamental scaffold in medicinal chemistry, and a 1-phenylpropan-2-yl side chain. Piperidine derivatives are of exceptional importance in the pharmaceutical industry, constituting key structural motifs in more than twenty classes of drugs and numerous alkaloids . The piperidine ring and its substituted analogs are widely used as synthetic building blocks for designing novel bioactive molecules . This specific structure, which combines a piperidine ring with a phenylalkyl chain, is related to a class of compounds known as amphetamines and derivatives . This structural class is frequently investigated in chemical and pharmacological research for its potential interactions with biological systems. As such, 1-(1-Phenylpropan-2-yl)piperidin-3-amine is a valuable intermediate for chemical synthesis and pharmacological profiling in a controlled research setting. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

特性

CAS番号

1341732-58-8

分子式

C14H22N2

分子量

218.34 g/mol

IUPAC名

1-(1-phenylpropan-2-yl)piperidin-3-amine

InChI

InChI=1S/C14H22N2/c1-12(10-13-6-3-2-4-7-13)16-9-5-8-14(15)11-16/h2-4,6-7,12,14H,5,8-11,15H2,1H3

InChIキー

CEVQEUCFYMODHT-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)N2CCCC(C2)N

正規SMILES

CC(CC1=CC=CC=C1)N2CCCC(C2)N

製品の起源

United States

類似化合物との比較

Structural and Functional Group Variations

Piperidin-3-amine derivatives exhibit diverse pharmacological properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Pharmacological and Pharmacokinetic Differences

  • For example, PET studies on piperidin-3-amine derivatives with ethoxy/propoxy groups demonstrated substituent-dependent brain uptake in animal models .
  • Receptor Selectivity : Piperidin-3-amine derivatives with pyrimidine or indole substituents (e.g., GR205171 analogues) show affinity for neurokinin-1 (NK1) receptors, while phenylpropan-2-yl variants may target opioid or adrenergic receptors due to steric and electronic differences .
  • Metabolic Stability : Alkyne-substituted derivatives (e.g., 1-(Prop-2-yn-1-yl)piperidin-3-amine) resist oxidative metabolism, whereas phenylpropan-2-yl groups may undergo CYP450-mediated hydroxylation, affecting half-life .

Research Findings and Trends

  • NK1 Receptor Ligands : Piperidin-3-amine derivatives with trifluoromethyl-triazolyl groups (e.g., GR205171 analogues) showed species-dependent brain uptake in guinea pigs and rhesus monkeys, highlighting substituent effects on biodistribution .
  • Antiviral Potential: Pyrimidine-substituted piperidines (e.g., 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine) are under investigation for protease inhibition, leveraging their planar aromatic systems .
  • Structural Diversity : The piperidine scaffold’s flexibility allows for modular synthesis, as seen in the preparation of p97 ATPase inhibitors with indole-phenyl substitutions .

準備方法

General Synthetic Strategy

The synthesis of 1-(1-Phenylpropan-2-yl)piperidin-3-amine typically involves:

  • Construction or functionalization of the piperidine ring.
  • Introduction of the 1-phenylpropan-2-yl side chain.
  • Installation of the amine group at the 3-position of the piperidine.

This can be achieved via nucleophilic substitution, reductive amination, or catalytic amination methods, often starting from appropriately substituted piperidine or phenylpropanol derivatives.

Sodium Hydride-Mediated Alkylation Approach

One reported method involves the use of sodium hydride (NaH) as a strong base to deprotonate a hydroxyl precursor, followed by nucleophilic substitution with an aryl halide or similar electrophile.

Procedure Summary:

  • Sodium hydride (approximately 10 mmol) is suspended in N,N-dimethylethanamide (DMA) solvent.
  • The substrate 1-phenyl-3-(piperidin-1-yl)propan-1-ol (around 2 mmol) is added.
  • The mixture is stirred at elevated temperature (70 °C) to generate the alkoxide intermediate.
  • An aryl halide such as p-chlorobenzotrifluoride (10 mmol) is added, and the reaction is heated further (100 °C) for 2 hours.
  • The reaction mixture is then quenched with aqueous base, extracted, and purified by silica gel chromatography to isolate the product.

This method achieves moderate yields (~29%) and is useful for forming ether or amine linkages on the propan-2-yl side chain attached to piperidine.

Reagent Amount (mmol) Role
Sodium hydride (NaH) 10 Base for deprotonation
1-phenyl-3-(piperidin-1-yl)propan-1-ol 2 Nucleophile precursor
p-Chlorobenzotrifluoride 10 Electrophilic aryl halide
Solvent: DMA 10 mL Reaction medium
Temperature 70-100 °C Reaction conditions

Pd-Catalyzed Amination and Coupling Reactions

Palladium-catalyzed cross-coupling reactions are widely used for constructing C–N bonds in complex amines. For example:

  • Pd-catalyzed amination of aryl halides with piperidine derivatives.
  • Use of ligands such as DavePhos and bases like sodium tert-butoxide.
  • Reactions conducted in sealed tubes at elevated temperatures (~100 °C) for extended times (18 h).
  • Purification by silica gel chromatography.

Q & A

Q. What are the common synthetic routes for 1-(1-Phenylpropan-2-yl)piperidin-3-amine, and how can reaction conditions be optimized for yield?

The synthesis typically involves alkylation of a piperidine scaffold with a phenylpropan-2-yl group. A standard method includes reacting a benzyl halide derivative (e.g., 3-chlorobenzyl chloride) with piperidine under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at reflux temperatures (60–100°C) . Optimization strategies include:

  • Solvent selection : Polar solvents enhance nucleophilicity of the amine, while aprotic solvents minimize side reactions.
  • Base strength : Stronger bases (e.g., NaH) accelerate alkylation but may increase byproduct formation.
  • Temperature control : Gradual heating (e.g., 80°C for 12 hours) improves yield compared to rapid heating .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring conformation and phenylpropan-2-yl substitution pattern. Key signals include δ 2.5–3.5 ppm (piperidine protons) and δ 7.2–7.5 ppm (aromatic protons) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₄H₂₀N₂: calculated 216.16 g/mol) and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% preferred for biological assays) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Receptor binding assays : Screen for affinity to serotonin or dopamine receptors using radioligand displacement (e.g., [³H]spiperone for dopamine D₂ receptors) .
  • Enzyme inhibition : Test inhibition of monoamine oxidase (MAO) or kinases via fluorometric or colorimetric substrates (e.g., Amplex Red for MAO) .
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity at concentrations ≤10 µM .

Advanced Research Questions

Q. How can synthetic routes be modified to improve enantiomeric purity for chiral derivatives?

  • Chiral resolution : Employ diastereomeric salt formation with tartaric acid or use chiral stationary phases in preparative HPLC .
  • Asymmetric synthesis : Catalytic enantioselective alkylation using chiral ligands (e.g., BINOL-derived phosphoramidites) to control stereochemistry at the piperidine 3-position .
  • Kinetic studies : Monitor reaction progress with chiral GC/MS to identify racemization-prone steps .

Q. How can computational modeling aid in predicting the binding affinity of this compound to neurological receptors?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., 5-HT₂A). Focus on hydrogen bonding with conserved residues (e.g., Asp155) and hydrophobic packing with the phenyl group .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
  • QSAR modeling : Train models on datasets of piperidine analogs to predict IC₅₀ values for novel derivatives .

Q. What strategies can resolve discrepancies in biological activity data observed across different in vitro assays?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolism (e.g., CYP450-mediated degradation) .
  • Orthogonal validation : Confirm receptor binding via SPR (surface plasmon resonance) if radioligand assays show variability .

Q. How can derivatives be designed to enhance blood-brain barrier (BBB) penetration while maintaining target specificity?

  • Lipophilicity optimization : Aim for logP values 2–3 (calculated via ChemAxon). Introduce fluorine atoms to improve metabolic stability without excessive hydrophobicity .
  • P-glycoprotein evasion : Avoid substrates of P-gp by minimizing hydrogen bond donors (e.g., replace -NH₂ with -NMe₂) .
  • In silico BBB prediction : Tools like SwissADME or BBB Predictor prioritize compounds with high BBB score (>0.7) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。